molecular formula C13H12FN3O B3021418 3-[3-(4-fluorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile CAS No. 379223-82-2

3-[3-(4-fluorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile

Cat. No.: B3021418
CAS No.: 379223-82-2
M. Wt: 245.25 g/mol
InChI Key: MTXROQZDWLEVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-fluorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile is a chemical compound with the molecular formula C13H12FN3O It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-fluorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone, under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a fluorophenyl group, often using a halogenated fluorophenyl compound and a suitable catalyst.

    Addition of the hydroxymethyl group: This can be done through a hydroxymethylation reaction, where a hydroxymethyl group is introduced to the pyrazole ring using formaldehyde and a base.

    Formation of the propanenitrile group: This final step involves the reaction of the intermediate compound with a nitrile group, typically using a cyanation reagent such as sodium cyanide or potassium cyanide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-fluorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium amide (NaNH2) in liquid ammonia for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-[3-(4-carboxyphenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile.

    Reduction: 3-[3-(4-fluorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanamine.

    Substitution: 3-[3-(4-aminophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile.

Scientific Research Applications

3-[3-(4-fluorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3-(4-fluorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the hydroxymethyl and nitrile groups contribute to its overall stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
  • 3-[3-(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]propanenitrile
  • 3-[3-(4-chlorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile

Uniqueness

3-[3-(4-fluorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile is unique due to the presence of both the fluorophenyl and hydroxymethyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances its lipophilicity and metabolic stability, while the hydroxymethyl group increases its solubility and reactivity. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[3-(4-fluorophenyl)-4-(hydroxymethyl)pyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O/c14-12-4-2-10(3-5-12)13-11(9-18)8-17(16-13)7-1-6-15/h2-5,8,18H,1,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXROQZDWLEVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2CO)CCC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366460
Record name 3-[3-(4-Fluorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379223-82-2
Record name 3-[3-(4-Fluorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[3-(4-fluorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile
Reactant of Route 2
3-[3-(4-fluorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile
Reactant of Route 3
3-[3-(4-fluorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile
Reactant of Route 4
3-[3-(4-fluorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile
Reactant of Route 5
3-[3-(4-fluorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile
Reactant of Route 6
3-[3-(4-fluorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.